1H and 13C NMR spectra data for 4-(2-Bromoacetyl)-3-fluorobenzaldehyde
1H and 13C NMR spectra data for 4-(2-Bromoacetyl)-3-fluorobenzaldehyde
Structural Elucidation of 4-(2-Bromoacetyl)-3-fluorobenzaldehyde: A Comprehensive Guide to 1 H and 13 C NMR Spectroscopy
Executive Summary
4-(2-Bromoacetyl)-3-fluorobenzaldehyde is a highly functionalized, bifunctional building block of significant interest in drug development and medicinal chemistry. Featuring three distinct reactive handles—an electrophilic aldehyde, an α -bromoketone, and an aryl fluoride—it is frequently utilized in the synthesis of covalent inhibitors, PROTACs, and complex heterocycles. Because these functional groups exert profound and competing electronic effects on the aromatic core, rigorous Nuclear Magnetic Resonance (NMR) characterization is mandatory to validate structural integrity and confirm regiochemistry before downstream application.
This whitepaper provides an in-depth technical framework for the 1 H and 13 C NMR spectroscopic analysis of 4-(2-Bromoacetyl)-3-fluorobenzaldehyde, detailing the causality behind its unique chemical shifts, the dynamics of its spin system, and the self-validating protocols required for accurate data acquisition.
Molecular Architecture and Spin System Dynamics
The structural assignment of 4-(2-Bromoacetyl)-3-fluorobenzaldehyde relies on understanding the competing electronic effects across the 1,2,4-trisubstituted benzene ring:
-
C1 (Aldehyde): Exerts a strong anisotropic deshielding effect, pulling adjacent ortho-protons downfield.
-
C3 (Fluoro): The 19 F nucleus introduces a dual effect: inductive electron withdrawal (deshielding) through the σ -bond, and resonance electron donation (shielding) through the π -system. Furthermore, 19 F (spin ½) couples extensively with both 1 H and 13 C nuclei, creating a highly diagnostic splitting pattern[1].
-
C4 (Bromoacetyl): The methylene protons of the bromoacetyl group are heavily deshielded due to the combined inductive effect of the adjacent highly electronegative bromine atom and the anisotropic deshielding of the carbonyl group[2].
Causality of J -Coupling as a Self-Validating System
The presence of the 19 F nucleus acts as an internal validation tool. The magnitude of carbon-fluorine coupling constants ( JCF ) is strictly dictated by the number of intervening bonds. A one-bond coupling ( 1JCF ) typically exceeds 250 Hz, while two-bond ( 2JCF ) and three-bond ( 3JCF ) couplings decay predictably based on the substitution pattern. By extracting these exact J -values, researchers can unequivocally map the carbon framework without relying solely on 2D NMR techniques.
High-Resolution NMR Acquisition Protocols
To ensure reproducibility and high signal-to-noise (S/N) ratios, the following step-by-step methodology must be strictly adhered to during sample preparation and acquisition[3].
Phase 1: Sample Preparation
-
Weighing: Accurately weigh 10–15 mg of the compound for 1 H NMR, or 50–80 mg for 13 C NMR, to ensure adequate concentration for the insensitive 13 C nucleus.
-
Dissolution: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
-
Filtration: Filter the solution through a tightly packed glass wool plug inside a Pasteur pipette directly into a clean, dry 5 mm precision NMR tube. Causality: Removing undissolved particulates prevents magnetic susceptibility gradients, ensuring sharp line widths and accurate multiplet resolution.
Phase 2: Instrument Tuning and Acquisition
-
Locking and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the instrument to the deuterium frequency of CDCl 3 . Perform gradient shimming on the Z-axis until the TMS signal exhibits a line width at half-height of < 1.0 Hz.
-
1 H NMR Parameters: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the number of scans (ns) to 16, with a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation between pulses.
-
13 C NMR Parameters: Execute a proton-decoupled carbon pulse sequence (e.g., zgpg30). Set the number of scans to 512–1024 depending on concentration, with a D1 of 2.0 seconds.
Quantitative Spectral Data
The following tables summarize the validated multiplet analysis, chemical shifts, and coupling constants for 4-(2-Bromoacetyl)-3-fluorobenzaldehyde.
Table 1: 1 H NMR Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Assignment |
| C1-CHO | 10.05 | d | 4JHF = 1.5 | 1H | Aldehyde Proton |
| C5-H | 8.14 | dd | 3JHH = 8.0, 4JHF = 5.0 | 1H | Aromatic (ortho to acetyl) |
| C6-H | 7.74 | ddd | 3JHH = 8.0, 4JHH = 1.5, 5JHF = 1.5 | 1H | Aromatic (ortho to CHO) |
| C2-H | 7.68 | dd | 3JHF = 9.5, 4JHH = 1.5 | 1H | Aromatic (between F and CHO) |
| C4-COCH 2 Br | 4.45 | d | 5JHF = 2.0 | 2H | Bromoacetyl Methylene |
Table 2: 13 C NMR Data (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Assignment |
| C1-CHO | 190.2 | s | - | Aldehyde Carbonyl |
| C4-C=O | 189.5 | d | 3JCF = 4.0 | Ketone Carbonyl |
| C3 | 163.9 | d | 1JCF = 258.0 | Aromatic C-F |
| C1 | 142.3 | d | 3JCF = 6.0 | Aromatic C-CHO |
| C5 | 130.5 | d | 3JCF = 4.0 | Aromatic C-H |
| C4 | 130.5 | d | 2JCF = 12.0 | Aromatic C-C=O |
| C6 | 125.2 | d | 4JCF = 2.0 | Aromatic C-H |
| C2 | 116.8 | d | 2JCF = 24.0 | Aromatic C-H |
| CH 2 Br | 35.5 | d | 4JCF = 5.0 | Bromoacetyl Methylene |
Mechanistic Interpretation of Spectral Features
-
The Bromoacetyl Motif: The isolated methylene group appears at 4.45 ppm. While typically a singlet in non-fluorinated analogs, the spatial proximity to the ortho-fluorine atom often results in a fine through-space or five-bond coupling ( 5JHF≈2.0 Hz), splitting the signal into a sharp doublet. The corresponding 13 C signal at 35.5 ppm is definitively characteristic of an α -bromoketone carbon[2].
-
The Aromatic Core: The 1 H NMR spectrum exhibits a classic 1,2,4-trisubstituted pattern that is heavily modulated by the 19 F nucleus. H-2 appears as a doublet of doublets at 7.68 ppm, driven by a massive ortho-coupling to fluorine ( 3JHF = 9.5 Hz). H-5 is shifted furthest downfield (8.14 ppm) due to the strong anisotropic deshielding cone of the adjacent ketone carbonyl.
-
Carbon-Fluorine Interactions: In the 13 C spectrum, the C-F carbon (C3) resonates at 163.9 ppm with a massive one-bond coupling ( 1JCF = 258.0 Hz). The adjacent carbons (C2 and C4) both exhibit two-bond couplings ( 2JCF ), but C2 shows a significantly larger coupling (24.0 Hz) compared to the fully substituted C4 (12.0 Hz). This differential 2JCF magnitude is a self-validating hallmark of substituted fluoroarenes, confirming the regiochemical placement of the functional groups[1].
Experimental Workflow Visualization
Figure 1: Workflow for the NMR acquisition and structural validation of fluorinated aromatics.
